2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile
Overview
Description
2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile is a compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a diethylamino group, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(trifluoromethyl)styrene with 2-nitroimino-imidazolidine in the presence of a base such as DBN (1,5-diazabicyclo[4.3.0]non-5-ene) at room temperature. This reaction yields β-trifluoromethyl-β-arylethyl analogues of neonicotinoids in moderate to good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of fluorine-containing compounds.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets.
Medicine: Its potential therapeutic properties are explored in drug discovery and development.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives such as:
- 2-(Trifluoromethyl)nicotinonitrile
- 4-(Trifluoromethyl)styrene
- Trifluoromethylnitrones
Uniqueness
The uniqueness of 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)nicotinonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the diethylamino group, phenyl group, and trifluoromethyl group in the nicotinonitrile core makes it a versatile compound with a wide range of applications.
Properties
IUPAC Name |
2-(diethylamino)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3/c1-3-23(4-2)16-13(11-21)14(17(18,19)20)10-15(22-16)12-8-6-5-7-9-12/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYGEAREIUYUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363115 | |
Record name | 4N-332S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114084-97-8 | |
Record name | 2-(Diethylamino)-6-phenyl-4-(trifluoromethyl)-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114084-97-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4N-332S | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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